(S)-(-)-Nornicotine bitartrate (S)-(-)-Nornicotine bitartrate Precursor
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213492
InChI:
SMILES:
Molecular Formula: C9H12N2 x 2 x C4H6O4
Molecular Weight: 148.2

(S)-(-)-Nornicotine bitartrate

CAS No.:

Cat. No.: VC0213492

Molecular Formula: C9H12N2 x 2 x C4H6O4

Molecular Weight: 148.2

Purity: >98%

* For research use only. Not for human or veterinary use.

(S)-(-)-Nornicotine bitartrate -

Specification

Molecular Formula C9H12N2 x 2 x C4H6O4
Molecular Weight 148.2

Introduction

Chemical Properties and Structure

(S)-(-)-Nornicotine bitartrate is chemically identified as (S)-3-(Pyrrolidin-2-yl)pyridine bitartrate. It serves as a precursor for PET tracer 11C-(-)-nicotine, making it valuable in neuroimaging studies . The compound possesses the following fundamental chemical properties:

PropertyValue
Chemical Name(S)-3-(Pyrrolidin-2-yl)pyridine bitartrate
CAS Number (free base)494-97-3
Molecular Weight148.2 (free base)
Molecular FormulaC9H12N2 · 2C4H6O6
Typical Purity>98%
Structure TypePyrrolidine alkaloid

Structurally, (S)-(-)-Nornicotine differs from nicotine by the absence of an N-methyl group on the pyrrolidine ring. The (S) designation and (-) prefix indicate its specific stereochemistry and optical rotation properties, which are critical determinants of its biological activity and receptor binding characteristics .

Pharmacological Profile

Receptor Interactions

(S)-(-)-Nornicotine exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), though with a different binding profile compared to nicotine. Research has demonstrated that:

  • It binds to high-affinity nAChRs thought to be involved in S(-)-nicotine reinforcement

  • Similar to S(-)-nicotine, S(-)-nornicotine evokes dopamine (DA) release in a calcium-dependent and mecamylamine-sensitive manner

  • Alpha7 receptors are particularly responsive to nornicotine with an EC50 of approximately 17 μmol/L and maximum response of 50% compared to acetylcholine

  • nAChRs containing the ligand-binding domain of alpha6 subunits (in the form of an alpha6/alpha3 chimera) also respond strongly to nornicotine with an EC50 of approximately 4 μmol/L

Metabolism and Distribution

(S)-(-)-Nornicotine exists in two primary contexts in the human body:

  • As a direct constituent of tobacco products

  • As an N-demethylated metabolite of nicotine in the brain

Importantly, following intermittent systemic administration of nicotine, significant levels of nornicotine accumulate in the brain, with nornicotine's brain half-life being approximately three times longer than that of nicotine. This extended presence suggests that nornicotine may produce less intense withdrawal symptoms compared to the more rapidly eliminated nicotine .

Comparison with R(+)-Nornicotine

The stereochemistry of nornicotine significantly impacts its biological activity. Direct comparisons between the enantiomers reveal important differences:

ParameterS(-)-NornicotineR(+)-Nornicotine
Potency in evoking DA release in nucleus accumbensLowerHigher
Potency in decreasing S(-)-nicotine self-administrationLowerHigher
Effect on locomotor activityProduces hyperactivity (similar to nicotine)Does not produce hyperactivity
Relative clinical investigation levelHigher (relates to natural nicotine metabolite)Lower

While R(+)-nornicotine demonstrates greater potency in some neurochemical assays, the S(-) form bears greater similarity to naturally occurring nicotine in certain behavioral effects, contributing to its particular research significance .

Research Findings

Behavioral Effects

Studies examining the behavioral effects of (S)-(-)-Nornicotine have revealed several key findings:

  • S(-)-nornicotine produces hyperactivity in rats, similar to the effects of S(-)-nicotine

  • Nornicotine can dose-dependently reverse somatic signs of nicotine withdrawal in dependent mice

  • Unlike cotinine (another nicotine metabolite), nornicotine appears to meaningfully contribute to the behavioral and reinforcing effects of tobacco

In controlled experiments evaluating locomotor activity and ultrasonic vocalizations in rats:

  • High doses of nornicotine increased locomotor activity and blunted the locomotor stimulant effect of nicotine

  • Nornicotine and high doses of nicotine decreased the 50-kHz call rate, with no clear evidence of an interaction effect

  • The highest dose of nornicotine promoted flat calls over trills in ultrasonic vocalizations, suggesting specific effects on communicative behaviors

Analytical Methods

The detection and quantification of (S)-(-)-Nornicotine bitartrate in biological samples and pharmaceutical formulations requires specialized analytical methods. Chromatographic approaches have been developed to separate and identify nornicotine in complex matrices:

  • Ultra-high-performance liquid chromatography (UHPLC) methods have been developed for analyzing nicotine and related compounds including nornicotine

  • For the separation of nornicotine from other related compounds, the following parameters have proven effective:

    • Column: Acquity BEH C18 (provides high mechanical and chemical stability)

    • Mobile Phase: Compatible with other nicotine metabolite analyses

    • Detection: UV absorption at specific wavelengths

The chromatographic profile reveals nornicotine eluting between cotinine and myosmine, with identified peaks showing appropriate resolution under optimized conditions .

Synthesis and Production

While (S)-(-)-Nornicotine bitartrate occurs naturally in tobacco and as a metabolite of nicotine, synthetic routes are important for research and potential therapeutic applications:

  • (S)-Nornicotine can be synthesized via resolution of racemic mixtures

  • The pure enantiomer can also be produced through stereoselective synthesis starting from N-methyl-L-prolinol

  • (S)-Nornicotine can be converted to (S)-nicotine by N-methylation

The purification and isolation of (S)-(-)-Nornicotine bitartrate requires careful control of reaction conditions and multiple purification steps to achieve high enantiomeric purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator